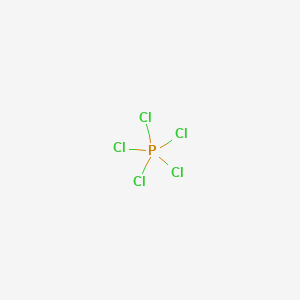
2-Methyltetrahydrofuran-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methyltetrahydrofuran-2-carbonyl chloride (2-MeTHF) is a derivative of 2-methyltetrahydrofuran, a solvent that can be derived from renewable resources such as furfural or levulinic acid. It has gained attention due to its eco-friendly profile and potential as an alternative to traditional solvents in various chemical reactions .
Synthesis Analysis
The synthesis of 2-MeTHF-based compounds has been explored in several studies. For instance, a palladium-catalyzed cyclocarbonylation of 2-iodoanilines with acyl chlorides was performed in 2-MeTHF, yielding a variety of 2-substituted 4H-3,1-benzoxazin-4-one derivatives . This process highlights the use of 2-MeTHF as a green solvent in the synthesis of complex molecules.
Molecular Structure Analysis
While the molecular structure of 2-MeTHF itself is not directly discussed in the provided papers, the structure of related compounds synthesized in 2-MeTHF has been elucidated. For example, a multi-component synthesis of 2,2′-bifurans and 2-(thiophen-2-yl)furans was confirmed by single-crystal X-ray analysis, demonstrating the utility of 2-MeTHF in facilitating such reactions .
Chemical Reactions Analysis
2-MeTHF has been used as a solvent in various chemical reactions. It has been shown to enhance the chemoselectivity and yield of Grignard reagent additions to carbonyl compounds compared to tetrahydrofuran (THF) . Additionally, it has been used as a medium for biocatalysis, such as the regioselective enzymatic acylation of nucleosides , and for the synthesis of chiral alcohols by permeabilized recombinant Escherichia coli .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-MeTHF make it an attractive solvent for organic synthesis. It has a low miscibility with water, a suitable boiling point, and remarkable stability, which are advantageous for reactions involving organometallics, organocatalysis, and biotransformations . Its use in industry and academia is growing due to these favorable properties, and preliminary toxicology assessments suggest it could be extended to pharmaceutical chemistry .
Safety And Hazards
2-Methyltetrahydrofuran is highly flammable and harmful if swallowed . It may be harmful in contact with skin and causes skin irritation and serious eye damage . It is advised to keep away from heat, sparks, open flames, and other ignition sources . Use personal protective equipment and ensure adequate ventilation .
Future Directions
properties
IUPAC Name |
2-methyloxolane-2-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2/c1-6(5(7)8)3-2-4-9-6/h2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKJOESQIOHMFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCO1)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyltetrahydrofuran-2-carbonyl chloride | |
CAS RN |
139049-95-9 |
Source


|
| Record name | 2-methyloxolane-2-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(5-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B148364.png)






![(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-bromophenyl)methoxycarbonyloxy]phenyl]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B148390.png)


![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B148406.png)
